Product packaging for Methyl hydrodisulfide(Cat. No.:CAS No. 29245-72-5)

Methyl hydrodisulfide

Cat. No.: B12436179
CAS No.: 29245-72-5
M. Wt: 80.18 g/mol
InChI Key: KFLNNVFDKSNGBW-UHFFFAOYSA-N
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Description

Methyl hydrodisulfide (CH3SSH, CAS 6251-26-9) is a highly reactive organosulfur compound with a characteristic sulfurous, alliaceous odor . It serves as a critical reagent in research for the assembly of asymmetric –S–S– linkages via thiol–disulfide exchange, enabling the methylthio or sulfenyl functionalization of small molecules, peptides, and materials . Its role as a reduced sulfur source is leveraged to generate polysulfides and metal disulfide salts, and to tune disulfide crosslink density in polymers . Furthermore, this compound acts as a mechanistic probe for redox and radical chemistry of S–H/S–S bonds, which is relevant to studies in catalysis, rubber vulcanization, and lubricant aging . Industrially, it is recognized as a sulfiding agent to catalyze reactions in oil refineries and is also known as a component in flavoring materials due to its intense onion-like aroma at diluted concentrations . Novel applications are being explored in areas such as insect trap baiting and as a potential insecticidal fumigant . Due to its high volatility, strong odor, and reactivity, this compound requires handling in tightly controlled laboratory environments with strict safety measures. This compound is provided For Research Use Only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4S2 B12436179 Methyl hydrodisulfide CAS No. 29245-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29245-72-5

Molecular Formula

CH4S2

Molecular Weight

80.18 g/mol

IUPAC Name

disulfanylmethane

InChI

InChI=1S/CH4S2/c1-3-2/h2H,1H3

InChI Key

KFLNNVFDKSNGBW-UHFFFAOYSA-N

Canonical SMILES

CSS

Origin of Product

United States

Ii. Synthesis Methodologies and Chemical Preparation

Established Synthetic Pathways for Methyl Hydrodisulfide Production

The generation of this compound is primarily achieved through controlled multi-step reactions involving specific precursor compounds. These established methods provide reliable routes to obtaining this reactive disulfide.

Multi-step Reaction Schemes

A common and established route for the synthesis of alkyl hydrodisulfides, including the methyl derivative, is the Böhme method. oup.com This pathway involves a two-step sequence. The first step is the creation of an acetyl alkyl disulfide intermediate. This intermediate is then subjected to alcoholysis to yield the final hydrodisulfide product.

Another established, more direct pathway involves the reaction of a thiol with a sulfur source. Specifically, methanethiol (B179389) can be reacted with elemental sulfur to produce this compound. vulcanchem.com This method often requires careful control of reaction conditions to favor the desired product and minimize side reactions.

A further multi-step approach involves the reaction of methyl mercaptan with dimethyl trisulfide. This reaction, typically conducted in the presence of a basic catalyst, yields dimethyl disulfide and hydrogen sulfide (B99878). While the primary product is not this compound, understanding this equilibrium is crucial as hydrodisulfides can be intermediates or byproducts in such systems. google.com

Precursor Compounds and Reaction Conditions

The selection of appropriate precursors and the precise control of reaction conditions are paramount for the successful synthesis of this compound.

For the Böhme method , the key precursors are a protected thiol and acetyl sulfenyl chloride. oup.com For instance, 2-acetoxyethanethiol is reacted with acetyl sulfenyl chloride to form 2-acetoxyethyl acetyl disulfide. oup.com The subsequent alcoholysis of this intermediate is carried out using anhydrous methanolic or ethanolic hydrogen chloride, which cleaves both the acetyl and ester groups to yield the hydrodisulfide. oup.com

In the direct reaction with elemental sulfur , the primary precursors are methanethiol (CH₃SH) and elemental sulfur (S₈). vulcanchem.com This reaction is typically performed in a pressurized reactor to facilitate the interaction between the gaseous thiol and solid sulfur. vulcanchem.com

The reaction of methyl mercaptan with dimethyl trisulfide utilizes these two compounds as the main reactants. google.com The reaction is facilitated by a basic catalyst, such as a tertiary lower alkylamine like triethylamine. google.com The process involves the gradual addition of methyl mercaptan to dimethyl trisulfide in the presence of the catalyst, which can lead to the evolution of hydrogen sulfide gas. google.com The temperature is then raised to around 100-110°C to remove volatile byproducts. google.com

Table 1: Precursor Compounds and Conditions for this compound Synthesis

Synthesis Pathway Precursor 1 Precursor 2 Catalyst/Reagent Key Conditions
Böhme Method Acetyl Alkyl Disulfide Anhydrous Methanolic or Ethanolic HCl - Alcoholysis
Direct Sulfur Reaction Methanethiol (CH₃SH) Elemental Sulfur (S₈) - Pressurized reactor
From Dimethyl Trisulfide Methyl Mercaptan Dimethyl Trisulfide Basic catalyst (e.g., triethylamine) Gradual addition, heating to 100-110°C

Alternative Synthetic Approaches and Emerging Techniques

Beyond the well-established routes, researchers have explored alternative and emerging techniques for the synthesis of this compound and related compounds. These methods often leverage different chemical principles, such as photochemistry and thermolysis.

One such approach is the photolysis of dimethyl disulfide (CH₃SSCH₃) . UV irradiation of dimethyl disulfide leads to the cleavage of the S-S bond, forming two methylthiyl radicals (CH₃S•). researchgate.net While this is a primary photodissociation process, under certain conditions, C-S bond cleavage can also occur, yielding methyl perthiyl (CH₃SS•) and methyl (CH₃•) radicals. researchgate.net The highly reactive CH₃S• radicals can potentially abstract a hydrogen atom from a suitable donor to form methanethiol or react in other pathways that could lead to this compound.

Thermolysis of organic polysulfides presents another alternative. For example, heating dimethyl trisulfide (CH₃SSSCH₃) can lead to its decomposition and the formation of a mixture of dimethyl di-, tri-, and tetrasulfides. wikipedia.org Similarly, the thermal decomposition of dimethyl tetrasulfide has been studied. researchgate.net These decomposition pathways can involve the formation of various sulfur-centered radicals, which could recombine or react further to produce hydrodisulfides.

Furthermore, reactions involving biologically produced sulfur particles have been investigated. Research has shown that methanethiol can react with these biosulfur particles, leading to the formation of (dimethyl) polysulfides through a series of consecutive reactions. nih.gov This highlights a potential bio-inspired synthetic route.

Mechanistic Aspects of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product distribution. The formation of this compound is believed to proceed through several key mechanistic steps, primarily involving nucleophilic attack and radical interactions.

In the reaction between methanethiol and elemental sulfur, the mechanism is thought to be initiated by the nucleophilic attack of the methanethiolate (B1210775) anion (CH₃S⁻) on the S₈ ring . nih.gov This attack leads to the opening of the sulfur ring and the formation of a methylnonasulfide anion (CH₃S₉⁻). nih.gov This intermediate can then undergo further reactions, potentially leading to the formation of this compound and other polysulfides. nih.gov

In radical-mediated pathways, such as those initiated by photolysis or thermolysis, the formation of this compound can be envisioned through radical abstraction or combination reactions. For instance, a hydroxyl radical (HS•) can react with dimethyl sulfide (CH₃SCH₃) in a proposed elementary reaction to form this compound (CH₃SSH) and a methyl radical (CH₃•). researchgate.net

Computational studies have also provided insight into the reactivity of this compound itself. For example, density functional theory (DFT) calculations on the reaction of cyanide with CH₃SSH have explored the transition states for nucleophilic attack at either the internal or terminal sulfur atom, providing valuable information about the molecule's electrophilicity. nih.gov

Isotopic Labeling Strategies in Synthesis for Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org While specific studies focusing solely on the isotopic labeling of this compound synthesis are not extensively documented, the principles can be readily applied to the known synthetic pathways.

For instance, in the synthesis from methanethiol and elemental sulfur, one could employ ¹³C-labeled methanethiol (¹³CH₃SH) or ³⁴S-labeled elemental sulfur . By analyzing the mass spectrum of the resulting this compound, the incorporation and position of the labeled isotope can be confirmed, verifying the connectivity of the atoms in the final product.

Similarly, in the Böhme method, using an acetyl group labeled with ¹³C or deuterium (B1214612) could help to follow its cleavage during the alcoholysis step. In radical-driven reactions, deuterium labeling of precursor molecules can reveal kinetic isotope effects, providing evidence for the involvement of hydrogen atom transfer steps in the mechanism. symeres.com

The use of stable isotopes such as ²H, ¹³C, and ¹⁵N is a common practice in mechanistic studies. symeres.com For sulfur compounds, the use of ³⁴S offers a valuable, though less common, alternative for tracing sulfur atoms through complex reaction networks, which would be highly applicable to studying the formation and interconversion of this compound and other polysulfides. nih.gov

Iii. Spectroscopic Characterization Techniques and Methodologies

Rotational Spectroscopy Applications

Rotational spectroscopy, particularly in the microwave region, is a powerful tool for obtaining precise information about the geometry and electronic structure of molecules in the gas phase.

Microwave spectroscopy has been instrumental in the conformational analysis and structural determination of methyl hydrodisulfide. Studies investigating the rotational spectra of CH₃SSH and its deuterated isotopologue, CH₃SSD, have been conducted in the frequency range of 18 to 40 GHz. researchgate.net The observed rotational spectrum is characteristic of a rigid asymmetric top molecule. researchgate.netresearchgate.net This is in contrast to the microwave spectrum of the related molecule, methyl hydroperoxide (CH₃OOH), which is dominated by the internal rotation of its OH group. researchgate.net

The analysis of the rotational spectra allows for the determination of the molecule's equilibrium structure. Ab initio calculations complement these experimental findings, providing theoretical models of the molecular structure and internal rotation barriers. researchgate.net These studies have confirmed that this compound exists in a gauche equilibrium configuration. researchgate.net

The rotational spectra of this compound and its isotopologues have been fitted to determine their rotational and centrifugal distortion constants. researchgate.net For the parent species, CH₃SSH, a 22-term Hamiltonian was used to fit 160 experimental data points, resulting in an average difference between observed and calculated transition frequencies of 140 kHz. researchgate.net

Transitions corresponding to all three dipole selection rules have been assigned and measured. researchgate.net The internal rotation of the methyl group (CH₃) leads to small splittings in the rotational transitions, particularly at higher J values. researchgate.net These splittings have been analyzed using perturbation theory to determine the barrier to internal rotation of the methyl group. researchgate.net In contrast, the internal rotation of the sulfhydryl (SH) group has high barriers, as indicated by the absence of splittings and shifts that would be caused by non-rigidity. researchgate.net This observation is further supported by ab initio calculations of various conformations. researchgate.net

The permanent electric dipole moment of this compound has also been determined through quantitative Stark effect measurements. researchgate.net

Table 1: Rotational and Centrifugal Distortion Constants for CH₃SSH

Parameter Value
Rotational Constants (MHz)
A 13083.47
B 4339.11
C 3630.12
Centrifugal Distortion Constants (kHz)
ΔJ 2.53
ΔJK -1.5
ΔK 17.5
δJ 0.65
δK 4.8

Data sourced from theoretical calculations. aip.org

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of a molecule, which are related to its bonding and structure.

Infrared (IR) spectroscopy of this compound reveals characteristic vibrational frequencies. The S-H stretching vibration is observed around 2550 cm⁻¹, while the S-S stretching vibration appears near 500 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the methyl group are typically found in the region of 3000–2850 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of both methyl and methylene (B1212753) groups can often be distinguished by the number of peaks in this region. spectroscopyonline.com

Theoretical studies using ab initio methods have been employed to predict the anharmonic frequencies of this compound, which can aid in the assignment of experimentally observed IR bands. aip.orgresearchgate.net These calculations are crucial for a comprehensive understanding of the molecule's vibrational spectrum. aip.org

Raman spectroscopy is a complementary technique to IR spectroscopy. stolichem.com It is particularly useful for observing vibrations that result in a change in the molecule's polarizability. libretexts.org For disulfides, low-frequency Raman spectra can provide insights into rotational isomerism about the carbon-sulfur bonds. acs.org While specific Raman spectroscopic studies dedicated solely to this compound are not extensively detailed in the provided context, the principles of Raman spectroscopy are applicable for its characterization. For instance, the S-S and C-S stretching modes in related disulfide compounds are known to be strong Raman scatterers.

Electronic Spectroscopy Investigations

Electronic spectroscopy involves transitions between different electronic energy levels in a molecule, typically occurring in the ultraviolet-visible (UV-Vis) region. While detailed experimental electronic spectra of this compound are not extensively covered in the provided search results, theoretical calculations can predict these spectra. rsc.org Such calculations are valuable for understanding the electronic structure and potential photochemical behavior of the molecule. For instance, studies on related sulfur-containing compounds have utilized electronic spectroscopy to investigate photodissociation processes. acs.org The development of theoretical electronic spectra can provide a strong basis for the interpretation of experimental results and can help in identifying different oxidation products or reaction intermediates. rsc.org

Ultraviolet-Visible Spectroscopic Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iq For this compound, the absorption of UV radiation leads to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The UV spectrum of this compound is influenced by the presence of the sulfur-sulfur bond.

Theoretical studies and comparisons with related organosulfur compounds suggest that the principal electronic transitions for this compound occur in the ultraviolet region. aip.orgresearchgate.net The key transitions involve the promotion of non-bonding electrons from the sulfur atoms (n orbitals) and electrons from the S-S and S-H sigma bonds (σ orbitals) to anti-bonding orbitals (σ*).

Detailed experimental data on the UV-Vis spectrum of isolated this compound is not extensively documented in readily available literature. However, analysis of related disulfides provides insight into the expected spectral characteristics. For instance, dimethyl disulfide (CH₃SSCH₃) exhibits a weak absorption band around 250 nm, which is attributed to the n → σ* transition of the disulfide bond. A similar absorption feature would be anticipated for this compound.

Table 1: Anticipated UV-Vis Absorption for this compound

TransitionApproximate Wavelength (λ_max)Molar Absorptivity (ε)
n → σ* (S-S)~250 nmLow
σ → σ*<200 nmHigh

The exact position and intensity of the absorption maxima can be influenced by the solvent environment due to solute-solvent interactions. It is standard practice to use solvents that are transparent in the wavelength range of interest. uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules by providing information about the chemical environment of specific nuclei, such as ¹H (protons) and ¹³C. wikipedia.orglibretexts.org

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, two distinct signals are expected, corresponding to the two different types of protons: those of the methyl group (CH₃) and the proton of the sulfhydryl group (SH).

Methyl Protons (CH₃-): These three equivalent protons would appear as a single resonance. Due to the electronegativity of the adjacent sulfur atom, this signal is expected to be downfield from tetramethylsilane (B1202638) (TMS), the standard reference compound. rsc.org

Sulfhydryl Proton (-SSH): This single proton would give rise to a separate signal. The chemical shift of this proton can be variable and is often influenced by factors such as solvent, concentration, and temperature due to potential hydrogen bonding.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound is expected to show a single resonance corresponding to the carbon atom of the methyl group. bhu.ac.in The chemical shift of this carbon would be influenced by the attached sulfur atom.

While specific, experimentally verified high-resolution NMR data for this compound is not widely published, theoretical calculations and data from analogous compounds provide expected chemical shift ranges. nzdr.ru

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹HCH₃-2.0 - 2.5Singlet
¹H-SSH1.5 - 3.0Singlet
¹³CCH₃-15 - 25Not Applicable

Mass Spectrometric Methods for Identification and Structural Elucidation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and various fragment ions.

The molecular ion peak for this compound (CH₄S₂) would be observed at an m/z value corresponding to its molecular weight. nih.gov

Molecular Weight Calculation:

C: 1 x 12.01 = 12.01

H: 4 x 1.01 = 4.04

S: 2 x 32.07 = 64.14

Total = 80.19 g/mol

Therefore, the molecular ion peak (M⁺˙) is expected at m/z ≈ 80 . vulcanchem.com

The fragmentation of the molecular ion provides structural information. The weakest bonds in the molecule are most likely to break. libretexts.org In this compound, the S-S and C-S bonds are relatively weak and prone to cleavage upon electron impact.

Common fragmentation pathways would include:

Loss of a sulfhydryl radical (•SH) to form the [CH₃S]⁺ ion.

Loss of a methyl radical (•CH₃) to form the [HSS]⁺ ion.

Cleavage of the S-S bond to produce [CH₃S]⁺ and [HS]⁺ fragments.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Ion FragmentStructurem/z
[CH₃SSH]⁺˙Molecular Ion80
[CH₃S]⁺Methylthio Cation47
[HSS]⁺Disulfanyl Cation65
[HS]⁺Sulfhydryl Cation33
[CH₃]⁺Methyl Cation15

The relative abundance of these fragment ions helps in confirming the structure of the molecule. The most stable ions will typically produce the most intense peaks in the mass spectrum. youtube.comyoutube.com

Iv. Theoretical and Computational Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods use the electron density to determine the energy and other properties of a system. chemrxiv.org

Highly correlated ab initio methods, such as Coupled-Cluster with Singles and Doubles and perturbative Triples (CCSD(T)), are used to accurately predict the electronic energies and equilibrium geometries of methyl hydrodisulfide. researchgate.netaip.org These calculations reveal that the linear structure of CH₃SSH is energetically more stable than its branched isomer. researchgate.net The potential energy surface is explored to identify stable conformers and the transition states that connect them. rsc.org

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethodReference
Total Electronic Energy-477.3 a.u.CCSD(T)-F12/VTZ researchgate.net
Dipole Moment1.95 DMP2/cc-pVTZ researchgate.net

This table presents selected calculated electronic properties of this compound, providing insights into its electronic structure and polarity.

The rotation around single bonds in this compound, specifically the C-S and S-S bonds, is not entirely free due to steric and electronic effects. These rotational motions are characterized by torsional energy barriers, which can be calculated using quantum chemical methods. researchgate.net The analysis of these barriers provides information about the flexibility of the molecule and the relative stability of different conformers. flinders.edu.au

Vibrational mode analysis involves calculating the frequencies and forms of the fundamental vibrations of the molecule. These calculations are essential for interpreting experimental infrared and Raman spectra. Anharmonic frequencies, which account for the non-parabolic nature of the potential energy surface, are often computed to achieve better agreement with experimental data. aip.org Both ab initio and DFT methods are used to predict the vibrational spectra of this compound, aiding in its identification and characterization. chalcogen.ro

Table 2: Calculated Torsional Barriers and Vibrational Frequencies for this compound

ParameterCalculated ValueMethodReference
Torsional Barrier (C-S)~5 kcal/molCCSD(T) researchgate.net
Torsional Barrier (S-S)~7 kcal/molCCSD(T) researchgate.net
S-H Stretch Frequency~2550 cm⁻¹DFT (B3LYP) researchgate.net
C-S Stretch Frequency~700 cm⁻¹DFT (B3LYP) researchgate.net

This table summarizes key calculated torsional energy barriers and selected vibrational frequencies for this compound, which are crucial for understanding its dynamics and spectroscopic signature.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. mdpi.comnih.gov For this compound, MD simulations are used to explore its conformational space and understand how it changes over time. calcus.cloudnih.gov By simulating the molecule over a period of time, researchers can observe transitions between different conformations and calculate thermodynamic properties. mdpi.com

Conformational sampling techniques are employed within MD simulations to ensure that a representative range of molecular structures is explored. calcus.cloud This is particularly important for flexible molecules like this compound, which can adopt multiple low-energy conformations. The results of these simulations provide insights into the relative populations of different conformers at a given temperature. nih.gov

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgresearchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. acs.org

For example, theoretical studies have investigated the decomposition pathways of hydrodisulfides, identifying the key transition states for unimolecular reactions. rsc.org These calculations can predict the feasibility of different reaction channels and provide detailed information about the changes in geometry and electronic structure that occur during a reaction. researchgate.net

Predictive Spectroscopic Parameter Calculations for Astrochemical Detection

The detection of molecules in interstellar space relies heavily on matching observed astronomical spectra with laboratory or theoretically predicted spectra. astrochymist.org High-accuracy quantum chemical calculations can predict the rotational and vibrational spectra of molecules like this compound with sufficient precision to aid in their astronomical identification. arxiv.orgmdpi.com

Theoretical predictions include rotational constants, anharmonic vibrational frequencies, and centrifugal distortion constants. aip.orgresearchgate.net These parameters are essential for simulating the expected spectra under the low-temperature and low-pressure conditions of the interstellar medium. The synergy between theoretical calculations and observational astronomy is a powerful tool for discovering new molecules in space. arxiv.org

Table 3: Predicted Spectroscopic Constants for this compound for Astrochemical Detection

This table provides predicted rotational constants for this compound, which are critical for its potential detection in the interstellar medium via rotational spectroscopy.

Solvation Models and Environmental Effects in Theoretical Studies

Chemical reactions and molecular properties can be significantly influenced by the surrounding environment, such as a solvent. ethz.chuzh.ch Theoretical solvation models are used to account for these environmental effects in computational studies. pitt.eduacs.org These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is represented as a continuous medium with specific dielectric properties. chemrxiv.org

For this compound, solvation models can be used to study its behavior in different solvents, predicting changes in its conformational preferences, reactivity, and spectroscopic properties. pitt.edu Understanding these environmental effects is crucial for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry. ethz.ch

V. Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Properties of Hydrodisulfides

Hydrodisulfides such as methyl hydrodisulfide possess a distinct chemical nature that combines the characteristics of both thiols and disulfides within a single functional group. This duality allows them to be either nucleophilic or electrophilic without a change in oxidation state, a feature that distinguishes them from thiols (which are primarily nucleophilic) and disulfides (which are electrophilic). nih.gov The calculated energy of the Highest Occupied Molecular Orbital (HOMO) for a hydrodisulfide is notably higher (by approximately 7 kcal/mol) than that of its corresponding thiol, suggesting a significantly greater nucleophilicity. nih.gov

The site of protonation on the this compound molecule is a critical factor that governs its subsequent reactions, particularly in processes involving a neutral leaving group like methanethiol (B179389) (CH₃SH) or hydrogen sulfide (B99878) (H₂S). nih.gov Computational studies have determined the proton affinities for both sulfur atoms in this compound. The internal sulfur atom (adjacent to the methyl group) is more basic and thus the preferred site of protonation compared to the terminal sulfur atom. nih.govescholarship.org

This preference has significant mechanistic implications. When the hydrodisulfide is protonated, it becomes a better electrophile. Nucleophilic attack is then favored at the less hindered and non-protonated terminal sulfur atom. This leads to the cleavage of the S-S bond and the formation of a neutral leaving group (methanethiol, in the case of internal protonation). nih.govescholarship.org

Table 1: Calculated Proton Affinities of this compound Sulfur Atoms

Atom PositionProton Affinity (kcal/mol)Implication for Reactivity
Internal Sulfur (Sα)239.9Favored protonation site, making the molecule more electrophilic. nih.govescholarship.org
Terminal Sulfur (Sβ)233.2Less favored protonation site. nih.govescholarship.org

This table presents the calculated proton affinities for the two sulfur atoms in this compound, indicating the energetic preference for protonation.

The reactivity of this compound is pH-dependent. The protonated species (CH₃S(H)SH⁺ or CH₃SSH₂⁺) behaves as an electrophile, while the deprotonated anion (CH₃SS⁻) is a potent nucleophile. nih.gov

As an electrophile, protonated this compound reacts with various nucleophiles. Studies with analogous hydrodisulfides have shown reactivity with "soft" nucleophiles like cyanide (CN⁻) and phosphines. nih.govescholarship.org The reaction with cyanide is thermodynamically favored to proceed via nucleophilic attack on the terminal sulfur atom, resulting in the transfer of this "sulfane" sulfur to the cyanide and the release of methanethiol. escholarship.org

Conversely, in its anionic form (CH₃SS⁻), the hydrodisulfide is a strong nucleophile, superior to the corresponding thiolate (RS⁻). nih.gov This enhanced nucleophilicity allows it to react readily with a range of electrophiles.

Oxidation and Reduction Chemistry

This compound is an active participant in redox chemistry, capable of acting as both a one- and two-electron reductant. nih.govescholarship.org

Hydrodisulfides can be oxidized by molecular oxygen (O₂). nih.gov The rate of oxidation is significantly faster compared to the autoxidation of thiols under similar conditions. The oxidation process ultimately leads to the transformation of the hydrodisulfide. For instance, the oxidation of methanethiol can produce dimethyl disulfide (CH₃SSCH₃) and, upon further oxidation, methanesulfonic acid. wikipedia.org While specific pathways for this compound are a subject of ongoing research, the general reactivity of hydrodisulfides with oxidants like oxygen and hydrogen peroxide is well-established. nih.gov

As a reductant, this compound can donate electrons in chemical reactions. nih.gov The reduction of the disulfide bond can also be initiated by radical species. Radical-driven disulfide bond cleavage can occur through a direct attack of a radical on one of the sulfur atoms, a process known as SH2 (homolytic substitution at the sulfur atom). rsc.org This pathway is often energetically more favorable than other fragmentation processes. rsc.org For example, the reaction of a hydroxyl radical with a hydrodisulfide can lead to disulfide bond cleavage through mechanisms like hydrogen atom transfer or proton-coupled electron transfer. science.gov

S-S Bond Cleavage and Formation Mechanisms

The sulfur-sulfur bond is central to the reactivity of this compound. Its cleavage and formation are key steps in many of the reactions the molecule undergoes.

S-S Bond Cleavage: The S-S bond can be cleaved through several mechanisms.

Nucleophilic Attack: As discussed, a primary mechanism for cleavage is the nucleophilic attack on one of the sulfur atoms, a process that is highly influenced by the protonation state of the molecule. nih.govescholarship.org When protonated, the S-S bond is weakened, and attack at the terminal sulfur atom by a nucleophile leads to cleavage. nih.gov

Radical-Initiated Cleavage: High-energy radicals can directly attack a sulfur atom, causing the homolytic cleavage of the S-S bond. rsc.org This is a highly selective and efficient process for breaking disulfide linkages. rsc.org

S-S Bond Formation: The formation of a disulfide bond, such as in the synthesis of unsymmetrical disulfides, can be achieved by reacting a thiol with a reagent like 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate (RSBt). organic-chemistry.org This intermediate can then react with another thiol to form the desired disulfide bond. organic-chemistry.org The oxidation of thiols is a common method for forming symmetrical disulfides. organic-chemistry.org

Radical-Mediated Reactions Involving this compound

This compound (CH₃SSH) demonstrates significant reactivity in radical-mediated processes, a characteristic largely governed by the lability of its sulfhydryl hydrogen atom. The molecule can participate in radical reactions through several mechanisms, primarily involving hydrogen atom transfer (HAT) and homolytic cleavage.

The reaction of this compound with highly reactive radical species, such as the hydroxyl radical (•OH), is a key process. The primary mechanism in such reactions is hydrogen abstraction from the sulfhydryl group. This reaction is thermodynamically favorable due to the relatively low S-H bond dissociation enthalpy in hydropersulfides compared to other organic molecules. nih.govwikipedia.org The abstraction results in the formation of the methyl perthiyl radical (CH₃SS•) and a stable molecule, such as water in the case of an attack by a hydroxyl radical.

Reaction with Hydroxyl Radical: •OH + CH₃SSH → H₂O + CH₃SS•

This hydrogen abstraction is the rate-determining step in many oxidative processes involving this compound. Computational studies have indicated that hydropersulfides, including CH₃SSH, exhibit high reactivity towards various radicals such as alkyl, alkoxy, and peroxyl radicals. nih.gov This reactivity is attributed to the stability of the resulting perthiyl radical and the weakness of the S-H bond. nih.gov

Furthermore, this compound can be generated from radical-mediated dissociation pathways. For instance, the transient hypervalent radical CH₃SS(H)CH₃• has been shown to dissociate into multiple products, one of which is this compound and a methyl radical (CH₃•). mdpi.com

Photolysis represents another pathway for generating radicals from this compound. The absorption of ultraviolet radiation can induce homolytic cleavage of the S-H or S-S bonds, leading to the formation of radical species that can initiate further reactions. scielo.brresearchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its stability and reaction pathways. These parameters are often investigated through computational chemistry methods, providing insights into reaction barriers and energy changes.

Thermodynamic Data:

The reactivity of this compound in radical reactions is intrinsically linked to its bond dissociation enthalpies (BDEs). The S-H bond in hydropersulfides is notably weaker than in simple thiols, facilitating hydrogen abstraction. nih.gov For comparison, the BDE of the S-H bond in thiols is approximately 92 kcal/mol (385 kJ/mol), while in hydrogen sulfide it is about 90 kcal/mol (376 kJ/mol). nih.govaskfilo.com Computational studies have confirmed the low RSS-H bond dissociation enthalpy as a primary reason for the high reactivity of hydropersulfides. nih.gov

The table below summarizes key computed thermodynamic parameters for reactions involving this compound and related species.

Reaction Kinetics:

Kinetic studies provide information on the rates of reaction. The rate constant (k) is a key parameter, often described by the Arrhenius equation, which incorporates the activation energy (Ea) and the pre-exponential factor (A). mdpi.comnih.gov

k = A * exp(-Ea / RT)

For reactions involving this compound, computational studies have been instrumental in determining reaction barriers. For the reaction between the this compound anion (CH₃SS⁻) and hydrogen sulfide in an aqueous solution, the Gibbs free energy of activation is calculated to be 20.6 kcal/mol, which suggests the reaction is feasible under these conditions. rsc.org In contrast, the gas-phase reaction between neutral CH₃SSH and H₂S has a much higher energy barrier (>45 kcal/mol), making it kinetically unfavorable. rsc.org

Computational analysis of the reaction of cyanide (CN⁻) with this compound reveals different kinetic and thermodynamic products. The attack at the internal sulfur atom is kinetically favored, with a lower activation barrier, while the attack at the terminal sulfur atom is thermodynamically favored, leading to a more stable product. rsc.org

The table below presents kinetic parameters for relevant reactions.

While specific Arrhenius parameters for the radical reactions of this compound are not extensively documented in experimental literature, theoretical models provide essential estimates for activation energies and reaction rates, confirming its high reactivity in radical-mediated environments.

Vi. Biological Roles and Mechanistic Insights

Role as a Hydropersulfide (RSSH) in Biological Systems

Methyl hydrodisulfide (CH₃SSH), a simple yet significant hydropersulfide, serves as a model for understanding the biological roles of this class of sulfur compounds. Hydropersulfides, also known as persulfides, are characterized by the RSSH functional group and have emerged as crucial players in cellular signaling and redox regulation. escholarship.org They are considered by some to be a major effector species, with hydrogen sulfide (B99878) (H₂S) at times acting as a marker for their presence. escholarship.org

Distinguishing Reactivity from Thiols and Disulfides

The chemical reactivity of this compound and other hydropersulfides sets them apart from more familiar biological sulfur compounds like thiols (RSH) and disulfides (RSSR).

Nucleophilicity and Electrophilicity:

Hydropersulfides exhibit a unique dual reactivity, capable of acting as either nucleophiles or electrophiles depending on the pH and their protonation state. escholarship.orgnih.gov This is a key distinction from thiols, which are primarily nucleophilic, and disulfides, which are electrophilic. nih.gov The hydropersulfide anion (RSS⁻) is a more potent nucleophile and a better one-electron reductant than its corresponding thiolate anion (RS⁻). nih.gov Computational studies support this, showing the highest occupied molecular orbital (HOMO) of CH₃SS⁻ is higher in energy than that of CH₃S⁻, indicating greater nucleophilicity. nih.gov

Conversely, in its protonated form (RSSH), a hydropersulfide can act as an electrophile, reacting with nucleophiles at either of its sulfur atoms. nih.gov This dual characteristic allows hydropersulfides to participate in a wider range of biological reactions without a change in oxidation state, unlike the thiol/disulfide redox couple. nih.gov

Redox Properties:

Hydropersulfides are effective one- and two-electron reductants. escholarship.org The S-H bond dissociation energy (BDE) for RSSH is significantly lower than for RSH (approximately 70 kcal/mol versus 92 kcal/mol), making hydropersulfides better hydrogen atom donors. nih.gov While hydrogen sulfide (in its anionic form, HS⁻) can react with oxidized thiol derivatives like disulfides and sulfenic acids to form persulfides, it is noteworthy that HS⁻ is intrinsically less reactive than thiolates in these reactions by about an order of magnitude. nih.gov However, at physiological pH, the higher concentration of HS⁻ compared to thiolates can compensate for its lower intrinsic reactivity. nih.gov

Influence of Protonation State on Biological Reactivity

The biological activity of this compound is intricately linked to its protonation state. The accessibility of different protonation states influences its ability to diffuse across cell membranes, its nucleophilic or reduction potential, and its reactivity with various biological targets. uoregon.edursc.orgrsc.org

Depending on the pH, hydropersulfides can exist in a protonated (RSSH) or deprotonated (RSS⁻) state. escholarship.orgnih.gov This equilibrium governs whether the molecule will behave as a nucleophile (RSS⁻) or an electrophile (RSSH). nih.gov This pH-dependent switch in reactivity is a critical feature of hydropersulfide biology. nih.gov

Computational analysis of this compound reveals that protonation is favored at the internal sulfur atom over the terminal one. escholarship.orgnih.gov This preference for internal protonation suggests that in reactions involving a neutral leaving group, nucleophilic attack on the terminal sulfur atom would be favored. escholarship.orgnih.gov The ability to exist in different protonation states under biological conditions complicates the study of H₂S and persulfide chemistry but is fundamental to their diverse biological roles. rsc.orgrsc.org

Involvement in Post-Translational Protein Modifications

One of the most significant biological roles of hydropersulfides like this compound is their involvement in the post-translational modification of proteins, a process termed S-sulfhydration or persulfidation. frontiersin.orgnih.govresearchgate.net This modification of specific cysteine residues to form protein persulfides (Protein-SSH) is a key mechanism by which hydrogen sulfide and its derivatives exert their biological effects. frontiersin.orgresearchgate.net

S-Sulfhydration and Persulfidation Mechanisms

S-sulfhydration involves the conversion of a cysteine thiol group (-SH) on a protein to a persulfide group (-SSH). frontiersin.orgnih.govresearchgate.net This modification can alter the protein's structure, function, and interaction with other molecules. nih.gov Protein persulfidation is a reversible redox switch, similar to other post-translational modifications like S-nitrosylation and phosphorylation. frontiersin.orgresearchgate.net

Several pathways can lead to the formation of protein persulfides:

Reaction with H₂S and its derivatives: The hydrosulfide (B80085) anion (HS⁻) can react with oxidized cysteine residues, such as those in a disulfide bond (Protein-SS-R) or a sulfenic acid (Protein-SOH), to generate a protein persulfide. nih.govportlandpress.com

Transfer from low-molecular-weight persulfides: Species like glutathione (B108866) persulfide (GSSH) can efficiently donate their sulfur atom to protein thiols, forming a protein persulfide. nih.gov

Transpersulfidation: A persulfide on one molecule can transfer its terminal sulfur to a thiol on another molecule. chemrxiv.org This process is influenced by factors like steric bulk and electronic effects around the persulfide. chemrxiv.org

Enzymatic Pathways Leading to Persulfide Formation

The endogenous production of persulfides is a highly regulated enzymatic process. Several key enzymes are involved in their biosynthesis:

EnzymeFunctionReference
Cystathionine (B15957) γ-lyase (CSE) Catalyzes the formation of cysteine hydropersulfide (CysSSH) from cystine. nih.gov Also a major enzyme for H₂S production. researchgate.netresearchgate.net researchgate.netresearchgate.netnih.gov
Cystathionine β-synthase (CBS) Along with CSE, involved in the transsulfuration pathway and can produce CysSSH from cystine. nih.gov nih.gov
3-Mercaptopyruvate Sulfurtransferase (3-MST) Generates a persulfide on its own active site during its catalytic cycle as part of H₂S metabolism. researchgate.netpnas.org researchgate.netpnas.org
Cysteinyl-tRNA Synthetases (CARS) Both cytosolic (CARS1) and mitochondrial (CARS2) versions have strong CysSSH-producing activity. nih.gov CARS2 is considered a major pathway for persulfide biosynthesis. researchgate.netnih.gov researchgate.netnih.gov
Cysteine Desulfurases (e.g., Nfs1) These enzymes abstract sulfur from cysteine, forming a covalent persulfide intermediate on the enzyme's active site cysteine. This sulfur is then transferred for processes like iron-sulfur cluster synthesis. portlandpress.com portlandpress.com
Sulfide:quinone oxidoreductase (SQR) In mitochondria, SQR consumes H₂S and forms a protein persulfide intermediate, which can then generate GSSH. pnas.org pnas.org

These enzymes ensure the controlled production of persulfides, which are then utilized in various cellular processes.

Interplay with Other Biological Signaling Molecules

The signaling functions of this compound and other persulfides are not carried out in isolation. They are part of a complex and interconnected signaling network, interacting with other key biological molecules.

Crosstalk with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): H₂S and persulfides have a complex relationship with ROS and RNS. researchgate.net Persulfidation can protect cysteine residues from irreversible oxidation by ROS. researchgate.net H₂S itself can react with ROS and RNS, and this interaction is a proposed mechanism for its biological activity. researchgate.net For instance, H₂S can enhance the resistance of plants to stressors by modulating levels of hydrogen peroxide (H₂O₂). researchgate.net

Interaction with other Gasotransmitters: As the third recognized gasotransmitter, H₂S signaling, often mediated by persulfides, intersects with the pathways of nitric oxide (NO) and carbon monoxide (CO). nih.govphysiology.org This crosstalk is crucial for regulating a wide range of physiological functions. nih.govfrontiersin.org

Interactions with Phytohormones and Other Signaling Molecules: In plants, H₂S signaling, through persulfidation, is integrated with the signaling of various phytohormones, including abscisic acid (ABA), ethylene, and auxin. nih.govfrontiersin.org For example, H₂S can mediate ABA-induced stomatal closure through the S-sulfhydration of specific proteins in the signaling pathway. nih.gov It also interacts with ionic signals like calcium ions (Ca²⁺) to modulate cellular responses to stress. nih.govfrontiersin.org

This intricate web of interactions highlights that the biological effects of this compound and related persulfides are context-dependent and arise from their integration into the broader cellular signaling landscape.

Interactions with Hydrogen Sulfide (H₂S) and Derivatives

This compound (CH₃SSH) is an integral component of the cellular pool of reactive sulfur species (RSS), which also includes hydrogen sulfide (H₂S), hydropersulfides (RSSH), and polysulfides (RSSₙR). Its interactions with H₂S are complex and bidirectional, positioning it as both a potential carrier and a source of H₂S. The chemical relationship between these molecules is fundamental to their collective biological activity.

Hydropersulfides like this compound can be formed through various pathways, including the reaction of H₂S with oxidized thiol species. pnas.org Conversely, they can release H₂S upon reduction by cellular reductants such as glutathione (GSH) or thioredoxin (Trx). nih.gov This dynamic interplay suggests that this compound may function as a more stable transport and storage form of the highly volatile H₂S, delivering sulfane sulfur to specific cellular targets.

Research indicates that persulfides are often more potent signaling molecules than H₂S itself. pnas.org They possess higher nucleophilicity compared to their corresponding thiols, which enhances their reactivity with oxidants and electrophiles. pnas.orgmdpi.com This heightened reactivity suggests that much of the biological activity previously attributed solely to H₂S may, in fact, be mediated by persulfides like this compound or cysteine persulfide (CysSSH). pnas.org H₂S may therefore act as a marker for the formation of these more reactive persulfide species. pnas.org The equilibrium between H₂S and the pool of hydropersulfides is crucial for maintaining redox homeostasis and modulating sulfur-based signaling pathways.

Connections with Nitric Oxide and Carbon Monoxide Signaling

The biological effects of this compound are deeply intertwined with the signaling pathways of other gaseous transmitters, namely nitric oxide (NO) and carbon monoxide (CO). As a key member of the sulfane sulfur pool, it participates in a complex crosstalk that modulates a wide range of physiological processes. nih.govnih.gov

Interactions with Nitric Oxide (NO): The interplay between H₂S/persulfides and NO is multifaceted, involving mutual regulation of their synthesis and downstream signaling targets. nih.govresearchgate.net

Enhancement of NO Signaling: H₂S has been shown to augment NO signaling by increasing the activity of endothelial nitric oxide synthase (eNOS) through S-sulfhydration of the enzyme. nih.gov This modification promotes the dimeric, active form of eNOS, leading to increased NO production.

cGMP Pathway Modulation: H₂S can inhibit phosphodiesterase 5 (PDE5), the enzyme responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP), thereby prolonging the biological half-life and downstream effects of this NO-dependent second messenger. researchgate.net

Chemical Interactions: H₂S and NO can react to form novel signaling molecules, such as nitrosopersulfide (SSNO⁻), which can decompose to release both NO and polysulfides, thus sustaining signaling. researchgate.netresearchgate.net

While direct reactions between isolated persulfides and NO gas may not occur under all experimental conditions, the indirect influence via modulation of synthesis and degradation pathways is well-documented for the H₂S/persulfide system. nih.govresearchgate.net

Interactions with Carbon Monoxide (CO): The interaction with CO often involves regulation of H₂S biosynthesis. CO can bind to the heme cofactor of cystathionine β-synthase (CBS), a primary H₂S-producing enzyme, and inhibit its activity. nih.govnih.gov This provides a mechanism for CO to downregulate endogenous H₂S and persulfide production, thereby influencing the entire sulfur-based signaling network. nih.gov The balance between these three gasotransmitters is critical for cellular function, with each molecule capable of potentiating or inhibiting the levels and activities of the others. nih.govnih.gov

Table 1: Summary of Interactions between H₂S/Persulfide System and Other Gasotransmitters
Interacting MoleculeEffect of H₂S/Persulfide SystemEffect on H₂S/Persulfide SystemKey Mechanisms
Nitric Oxide (NO)Enhances NO signalingNO can inhibit CBS activityeNOS S-sulfhydration, PDE5 inhibition, Formation of hybrid S/N species nih.govresearchgate.netresearchgate.net
Carbon Monoxide (CO)-Inhibits H₂S synthesisInhibition of CBS via heme binding nih.govnih.gov

Enzymatic Synthesis and Metabolism Pathways

The precise enzymatic pathway for the synthesis of this compound in vivo is not fully elucidated, but it is understood to be part of the broader metabolism of sulfane sulfur. The formation likely involves two key processes: the generation of a hydropersulfide and its subsequent methylation.

Hydropersulfide Formation: The primary enzymes in the transsulfuration pathway, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), are known to produce cysteine persulfide (CysSSH) from the substrate cystine (the disulfide form of cysteine). pnas.orgacs.org These enzymes are central to generating the persulfide backbone.

Methylation: The methylation of sulfur compounds is catalyzed by S-methyltransferases. Specifically, Thiol S-methyltransferase (TMT) and its isoform, Methyltransferase-like protein 7B (METTL7B), utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate H₂S, forming methanethiol (B179389) (CH₃SH). uniprot.orgbiorxiv.org It is highly probable that these or analogous enzymes can methylate a hydropersulfide species (e.g., HSSH, formed from H₂S) to yield this compound (CH₃SSH).

The transformation and degradation of this compound are critical for controlling its signaling activity. The primary mechanism for its turnover is thought to be reduction. The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase, has been identified as a key regulator of intracellular protein persulfidation levels. rsc.org Trx can efficiently cleave the persulfide bond, reducing it and releasing H₂S in the process. rsc.org This system likely acts on small-molecule persulfides like this compound as well, converting them back to a thiol (methanethiol) and H₂S.

The biological half-life of this compound, like other persulfides, is highly variable and context-dependent. It is generally considered a metastable molecule whose stability is influenced by the local cellular environment, including pH and the presence of reductants.

General Stability: Studies on various persulfide donor molecules show half-lives ranging from a few minutes to many hours. nih.gov For instance, the spontaneous decay of a model persulfide (NAP-SSH) was measured to have a half-life of approximately 2.7 minutes in buffer. rsc.org In contrast, some polysulfides can have half-lives of hours or even days under specific conditions. nsf.gov

Enzymatic Turnover: The presence of the thioredoxin system dramatically shortens the half-life of persulfides. In one study, the addition of thioredoxin increased the decay rate of a model persulfide by approximately 10-fold. rsc.org This highlights that the biological half-life is not dictated by spontaneous decay alone but is actively managed by enzymatic systems.

The primary turnover mechanism involves the reduction of the persulfide bond (-SSH) to a thiol (-SH), with the release of H₂S. This process is crucial for terminating the signal and recycling the sulfur atoms. The thioredoxin system is a major contributor to this process, acting as a "depersulfidase" to control intracellular persulfide levels. rsc.org Oxidative stress conditions can inhibit the Trx system, which would, in turn, prolong the half-life of persulfides and enhance their signaling potential during such stress. rsc.org

Table 2: Factors Influencing Persulfide Stability and Turnover
FactorEffect on Half-LifeMechanismReference
Thioredoxin (Trx) SystemDecreasesEnzymatic reduction of the persulfide bond, releasing H₂S. rsc.org
Cellular Reductants (e.g., GSH)DecreasesNon-enzymatic reduction of the persulfide. nih.gov
Oxidative StressIncreasesInhibition of the Trx system, leading to slower turnover. rsc.org
pHVariableHigher pH can accelerate the degradation of some polysulfides. nsf.gov

Role in Methyl Group Transfer and Related Biochemical Cycles

Emerging evidence strongly suggests that sulfur compounds, specifically hydrosulfides and related sulfane sulfur species like this compound, play a pivotal role in vitamin B12-dependent methylation reactions. mdpi.com This function is particularly relevant to the activity of methionine synthase (MS), a crucial enzyme in the methylation cycle that regenerates methionine from homocysteine.

The core of this hypothesis is that a hydrosulfide ligand is involved in the catalytic cycle of methylcobalamin (B1676134) (MeCbl) formation, the active form of the B12 cofactor in methionine synthase. mdpi.com The conventional mechanism for methionine synthesis involves the transfer of a methyl group from methyltetrahydrofolate to the Co(I) state of cobalamin. However, this process faces kinetic and thermodynamic barriers. A proposed alternative or complementary mechanism involves sulfur.

Proposed Catalytic Role of Hydrosulfide:

Formation of a Hydrosulfide-Cobalamin Adduct: It is proposed that a hydrosulfide ion (HS⁻) coordinates with the cobalt center of the B12 cofactor. mdpi.com

Facilitation of Methyl Transfer: This sulfur-containing adduct facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to the cobalamin. Evidence shows that in the presence of hydrosulfide, SAM can stoichiometrically methylate cobalamin, a reaction that is otherwise inefficient. mdpi.com The sulfur atom appears to lower the energy barrier for the formation of MeCbl from the more stable Co(II) state, bypassing the need for the highly reactive and oxygen-sensitive Co(I) state. mdpi.com

This proposed role positions the pool of sulfane sulfur, including this compound, as a critical factor for maintaining the efficiency of the methylation cycle. This cycle is fundamental for numerous cellular processes, including DNA and protein methylation, and the synthesis of phospholipids. A deficiency in H₂S/sulfane sulfur could therefore lead to a state of "hypomethylation," a condition also associated with vitamin B12 deficiency. mdpi.com This theory provides a direct mechanistic link between sulfur metabolism and B12-dependent biochemical pathways.

Vii. Environmental and Astrochemcal Significance

Presence and Formation in the Interstellar Medium

Methyl hydrodisulfide (CH₃SSH) has not yet been definitively identified within the interstellar medium (ISM), the diffuse matter that exists between star systems in a galaxy. scispace.comaanda.org However, it is regarded by scientists as a prime candidate for future astronomical detection. aanda.orgaip.org The ongoing search for sulfur-containing molecules is driven by the understanding that sulfur chemistry is a crucial component in the chemical evolution of numerous extraterrestrial environments. aip.orgrsc.org

The strategy of searching for sulfur analogs of previously detected oxygen-containing molecules is a common practice in astrophysics. aip.org Given the presence of its oxygen analog, methyl hydroperoxide (CH₃OOH), and the detection of related sulfur compounds like methyl mercaptan (CH₃SH), theoretical models predict that this compound could be formed on the surfaces of interstellar dust grains. aip.orgastrochem-tools.org

To facilitate its detection, extensive theoretical calculations have been performed to predict the spectroscopic properties of this compound at the low temperatures characteristic of the ISM. aip.orgresearchgate.net These predictions, including rotational constants and anharmonic frequencies, are vital for astronomers to identify the molecule's signature using radio telescopes. aip.org An upper limit for the column density of this compound has been established in the Orion Kleinmann-Low nebula (Orion KL) at N(CH₃SSH) ≤ 2.6 × 10¹⁴ cm⁻². aanda.org

Table 1: Computed Spectroscopic Parameters for this compound (CH₃SSH) This table presents theoretically predicted rotational parameters for this compound, which are essential for its identification in the interstellar medium. The data is derived from highly correlated ab initio calculations. aip.org

ParameterComputed ValueUnit
A10041.1MHz
B2580.4MHz
C2212.1MHz

Source: AIP Publishing, 2015. aip.org

Sulfur is one of the most abundant elements in the universe, and sulfur-bearing molecules are detected in a wide array of astrophysical environments, including protostellar outflows, planetary atmospheres, and meteorites. rsc.orgbritannica.com While CH₃SSH remains undetected, its potential presence is inferred from the rich sulfur chemistry observed extraterrestrially. For instance, soluble organosulfur compounds like methylsulfonic acid have been identified in carbonaceous meteorites, highlighting a pathway for the formation of complex sulfur organics in primitive asteroids. researchgate.net The study of molecules like dimethyl disulfide (CH₃SSCH₃) in astrochemical scenarios provides insights into the stability and behavior of the disulfide bond (–S–S–) under space conditions. rsc.org Furthermore, compounds such as ammonium (B1175870) hydrosulfide (B80085) (NH₄SH) are theorized to be significant reservoirs, or "sinks," for sulfur in the icy mantles of interstellar dust grains. researchgate.net The potential discovery of this compound would add another layer to the complex and vital role of sulfur in the cosmos.

Atmospheric Chemistry and Analogous Species

While the atmospheric chemistry of this compound is not extensively studied, insights can be gained by examining its oxygen analog, methyl hydroperoxide (CH₃OOH), and the general behavior of sulfur compounds in the gas phase.

Methyl hydroperoxide is a key species in the Earth's atmosphere. aip.org It is considered the most plentiful organic peroxide in the atmosphere and serves as a major source of hydroxyl (HOₓ) radicals through its breakdown by sunlight (photodissociation). aip.org These radicals are highly reactive and play a central role in atmospheric oxidation processes. Given the structural similarity, with sulfur replacing oxygen, it is plausible that this compound could participate in analogous atmospheric reactions, although its concentration and impact are likely to be very different. Theoretical studies have drawn direct comparisons between the spectroscopic properties of these four species: CH₃OOH, CH₃SOH (methanesulfenic acid), CH₃OSH, and CH₃SSH, to understand the effects of substituting oxygen with sulfur. aip.org

Table 2: Comparison of this compound and Methyl Hydroperoxide This table highlights key differences and similarities between this compound and its oxygen analog, methyl hydroperoxide.

PropertyThis compound (CH₃SSH)Methyl Hydroperoxide (CH₃OOH)
Chemical Formula CH₄S₂CH₄O₂
Key Bond Disulfide (S-S)Peroxide (O-O)
Atmospheric Role Not well-defined; potential for radical formationSignificant source of HOₓ radicals
Detection in ISM Not yet detected; candidate moleculeNot yet detected; candidate molecule

Source: AIP Publishing, 2015. aip.org

The primary degradation pathway for many atmospheric compounds is photolysis, the process of being broken down by photons from sunlight. bristoldynamics.com For methyl hydroperoxide, photodissociation at 193 nm primarily results in the cleavage of the weak O-O bond, yielding CH₃O and OH radicals. nih.gov

Based on this and studies of other sulfur-containing molecules, the photolysis of this compound in the gaseous phase would likely proceed through several potential pathways:

S-S Bond Cleavage: Breaking the disulfide bond to form methylthiyl (CH₃S) and hydrosulfide (SH) radicals.

S-H Bond Cleavage: Fission of the sulfur-hydrogen bond to produce the CH₃SS radical and a hydrogen atom. Studies on the photolysis of hydrogen sulfide (B99878) (H₂S) show that the loss of a hydrogen atom is the primary photochemical step. researchgate.net

C-S Bond Cleavage: Rupture of the carbon-sulfur bond to yield a methyl radical (CH₃) and a hydrodisulfide radical (HSS).

These resulting radical species are typically highly reactive and would participate in further atmospheric chemical reactions. rsc.orgrsc.org

Role in Natural Sulfur Cycles

The sulfur cycle is a fundamental biogeochemical process involving the movement of sulfur between rocks, waterways, and living systems in various chemical forms. eolss.netwikipedia.org This cycle includes the transformation of sulfur compounds through different oxidation states, driven by both geological and biological activities. wikipedia.org

Organosulfur compounds play a significant part in this global cycle. Natural emissions, stemming from processes like biological decomposition and volcanic activity, release sulfur gases into the atmosphere. eolss.net While hydrogen sulfide (H₂S) and dimethyl sulfide are major players, other compounds like methyl mercaptan (CH₃SH) are also known intermediates. eolss.netru.nl These volatile organic sulfur compounds are often produced and consumed by microorganisms. ru.nl For example, methanethiol (B179389) is a key intermediate in the global sulfur cycle and can be degraded by certain bacteria. ru.nl

The direct role of this compound in the broader natural sulfur cycle is not well-documented, but its existence in biological systems has been confirmed. It has been identified as a volatile compound present in the Shiitake mushroom (Lentinula edodes), indicating its formation through natural, biological pathways. nih.gov This finding suggests that this compound, while likely a minor component, is indeed a participant in the complex web of sulfur transformations within the biosphere.

Formation in Biological and Geological Processes

The formation of this compound is linked to specific biological and geological pathways that process sulfur-containing organic matter.

Biological Formation: this compound has been identified as a naturally occurring compound in certain biological species. Notably, it has been reported in the shiitake mushroom (Lentinula edodes) nih.gov. The biosynthesis of hydropersulfides (RSSH), the chemical class to which this compound belongs, is understood to occur in cells. For instance, the enzyme cystathionine (B15957) gamma-lyase can act on cystine to produce cysteine hydropersulfide (Cys-SSH) nih.gov. This suggests that enzymatic pathways acting on sulfur-containing amino acids are a likely route for the formation of this compound and other simple alkyl hydropersulfides in organisms.

The decomposition of organic matter, particularly in anaerobic environments, is a significant source of volatile sulfur compounds. Blue-green algal mats, for example, produce large quantities of hydrogen sulfide, methyl mercaptan, and dimethyl sulfide when incubated anaerobically nih.gov. While this compound is not explicitly identified as a major product in all such studies, the underlying biochemical processes involve the methylation and transformation of sulfide, which are fundamental to its potential formation. The general biological pathway for hydropersulfide generation can be a protective mechanism for cells under oxidative stress nih.gov.

Geological Formation: The geological formation of volatile sulfur compounds is often tied to the transformation of sulfur-containing minerals and organic matter over geological timescales. In coal seams, for example, hydrogen sulfide (H₂S) can be generated through processes like biological sulfate (B86663) reduction (BSR) and thermal sulfate reduction (TSR) researchgate.net. While direct evidence for the geological formation of this compound is not extensively documented, the presence of H₂S and methane (B114726) in these environments provides the basic precursors. It is plausible that reactions between methanethiol (CH₃SH), itself a product of the degradation of sulfur-containing organic material, and H₂S or other sulfur species could lead to the formation of this compound in certain geological settings. The oxidation of hydrosulfide (HS⁻) is a key step in the formation of disulfides and polysulfides in various geochemical processes acs.org.

Contribution to Volatile Organic Sulfur Compounds

This compound is a member of the class of volatile organic sulfur compounds (VOSCs), which play a significant role in the global sulfur cycle and atmospheric chemistry. VOSCs are emitted from both natural sources (e.g., marine phytoplankton, terrestrial vegetation, microbial decay) and anthropogenic activities copernicus.orgeeer.org.

Other prominent VOSCs include dimethyl sulfide (DMS), carbon disulfide (CS₂), and methyl mercaptan (CH₃SH) copernicus.orgeeer.org. These compounds are known for their low odor thresholds and their impact on atmospheric chemistry. For instance, DMS is a major natural source of sulfur to the atmosphere, where its oxidation products can influence cloud formation copernicus.org.

The table below shows this compound in the context of other related volatile sulfur compounds.

Compound NameFormulaCommon SourcesEnvironmental Role
Hydrogen SulfideH₂SVolcanic gases, anaerobic decay, industrial processesAtmospheric chemistry, acid rain precursor
Methyl MercaptanCH₃SHMicrobial decay, wood pulping, swampsAtmospheric chemistry, strong odorant
Dimethyl Sulfide(CH₃)₂SMarine phytoplankton, bacterial metabolismMajor biogenic sulfur source, cloud condensation nuclei formation
This compound CH₃SSH Fungi (e.g., Lentinula edodes) nih.govPotential contributor to biogenic sulfur emissions
Carbon DisulfideCS₂Volcanic activity, biomass burning, industrial solventAtmospheric chemistry, solvent

Astrochemical Significance: In the field of astrochemistry, sulfur-containing molecules are of great interest as they provide insights into the chemical evolution of extraterrestrial environments like the interstellar medium (ISM) and comets aip.orgresearchgate.net. While this compound has not yet been detected in space, it is considered a strong candidate for future astronomical observation aip.orgscispace.com. Its sulfur analogue, methyl mercaptan, has been detected in star-forming regions researchgate.net.

Theoretical studies have been conducted to predict the spectroscopic properties of this compound at low temperatures, providing essential data for its potential identification by radio astronomy observatories aip.orgresearchgate.net. The search for such molecules is driven by the understanding that sulfur chemistry plays a crucial role in the chemical complexity of many extraterrestrial sources aip.org. The detection of simpler, related molecules like hydrogen peroxide (H₂O₂) and methanol (B129727) in the ISM supports the plausibility of finding more complex species like this compound aip.org.

Viii. Advanced Analytical Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of methyl hydrodisulfide, enabling its separation from complex mixtures prior to detection and quantification.

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The choice of detector is critical for achieving the necessary selectivity and sensitivity.

Gas chromatography with flame ionization detection (GC-FID) is a widely used method for the analysis of this compound in various matrices. vulcanchem.com For enhanced selectivity towards sulfur-containing compounds, sulfur-specific detectors are often preferred. The sulfur chemiluminescence detector (SCD) and the flame photometric detector (FPD) offer high sensitivity and selectivity for sulfur compounds, making them well-suited for detecting trace levels of this compound. nih.govresearchgate.net The use of these detectors helps to eliminate interference from co-eluting non-sulfur compounds. restek.com

To ensure the accurate analysis of reactive sulfur compounds like this compound, the inertness of the entire GC system, including the column and inlet, is paramount. Specialized columns, such as those with deactivated packing materials and inert-coated tubing, are employed to prevent the adsorption of these analytes, which would otherwise lead to poor peak shape and inaccurate quantification. restek.com

ParameterValue/DescriptionSource(s)
Technique Gas Chromatography (GC) vulcanchem.com
Column Type Packed or Capillary with inert surfaces restek.com
Common Detectors Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD) vulcanchem.comnih.govresearchgate.net
Key Consideration System inertness to prevent analyte adsorption restek.com
Application Separation and quantification of volatile sulfur compounds nih.gov

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) provides a valuable alternative, particularly for less volatile derivatives or when analyzing complex aqueous samples. wikipedia.org Direct analysis of the highly volatile this compound by HPLC is challenging. However, HPLC is instrumental in the quantification of related, less volatile species or derivatives.

For instance, HPLC with fluorescence detection has been used to quantify protein-bound hydropersulfides (R-SSH). jst.go.jp In such methods, the hydropersulfide moiety can be derivatized with an alkylating agent to form a stable, fluorescent adduct, which is then separated and quantified by reversed-phase HPLC. jst.go.jp This approach allows for the indirect measurement of hydropersulfides in biological matrices. Methods have been developed for the analysis of other sulfur compounds like thiosulfate (B1220275) in biological fluids, which involve pre-column derivatization followed by HPLC with UV detection. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive detection of this compound. It is often coupled with a separation technique like GC.

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and structural information by subjecting a specific ion from the initial mass analysis to fragmentation. asms.orgunito.it In the context of this compound analysis, GC-MS/MS can be employed for selective reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. This technique significantly reduces background noise and improves the limit of detection, which is particularly useful for analyzing complex samples. nih.gov For example, a sensitive method for quantifying methanethiol (B179389) involved derivatization followed by GC-MS analysis using a triple quadrupole instrument in SRM mode. nih.gov A similar approach could be adapted for this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. measurlabs.com This capability is crucial for distinguishing this compound from other compounds that may have the same nominal mass. Electron ionization (EI) mass spectra of this compound show a characteristic molecular ion peak at an m/z of 80. vulcanchem.com High-resolution measurements can confirm the elemental formula as CH₄S₂. nih.gov Key fragment ions observed in the mass spectrum of this compound include those at m/z 64 (S₂⁺) and m/z 47 (CH₃S⁺), which aid in its identification. vulcanchem.com HRMS has been successfully applied to the analysis of various organic compounds, demonstrating its power in resolving complex mixtures and identifying unknown compounds with high confidence. nih.gov

Ion (m/z) Identity Source(s)
80[M]⁺ (Molecular Ion) vulcanchem.com
64[S₂]⁺ vulcanchem.com
47[CH₃S]⁺ vulcanchem.com
45Fragment Ion nih.gov

Spectrophotometric and Fluorometric Methods

Spectrophotometric and fluorometric techniques offer alternative or complementary approaches for the detection of hydrodisulfides, often relying on specific chemical reactions that produce a colored or fluorescent product. libretexts.orgmdpi.com

Spectrophotometry measures the absorption of light by a chemical substance. libretexts.org Methods for the determination of hydrogen sulfide (B99878), a related compound, often involve its reaction with a specific reagent to form a colored product, such as methylene (B1212753) blue. researchgate.net Similar principles could be applied to develop assays for this compound, where its reaction would lead to a measurable change in absorbance.

Fluorometric methods are based on measuring the fluorescence emitted by a substance. mdpi.com These methods are generally highly sensitive. mdpi.com For the detection of hydrosulfides, fluorescent probes have been designed that undergo a reaction with the HS⁻ group, leading to a change in their fluorescence properties. d-nb.infonih.gov This change, which can be either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, is proportional to the concentration of the analyte. d-nb.infonih.gov While many of these probes are designed for hydrogen sulfide, the reactivity of the hydrodisulfide group in this compound could potentially be harnessed for its detection using similar fluorometric strategies.

Electrochemical Sensing Platforms

The electrochemical detection of this compound is a less-developed area compared to fluorometric techniques. Research in this domain has primarily focused on fundamental studies of the redox properties of alkyl persulfides rather than on the development of dedicated sensing platforms for routine analysis. mdpi.com

Cyclic voltammetry (CV) has been employed to characterize synthetic metal complexes containing alkyl persulfide ligands. chemrxiv.orgnih.govnih.gov These studies reveal that persulfides are electrochemically active. For instance, the analysis of a cobalt(II) complex bearing a tert-butyl persulfide ligand, [CoII(TPA)(SStBu)]+, showed a Co²⁺ → Co³⁺ oxidation potential at +89 mV (vs SCE). chemrxiv.orgnih.gov This potential was significantly lower (by nearly 700 mV) than that of the corresponding cobalt(II) thiolate complex, indicating that the persulfide ligand makes the metal center easier to oxidize. chemrxiv.orgnih.gov Similarly, a dinuclear ruthenium complex with a bridging persulfide ligand was shown to have an irreversible reduction peak at an onset potential of –716 mV (vs. SCE). nih.gov

These findings demonstrate that the persulfide moiety has a distinct electrochemical signature that can be measured. However, the lack of electroactivity on traditional unmodified electrodes often necessitates the use of specially modified electrodes or metal complexes to facilitate the electrochemical reaction. mdpi.com To date, dedicated, commercially available electrochemical sensors for the specific and routine quantification of this compound are not widely described in the literature, suggesting this is an emerging area of research.

Table 3: Electrochemical Characterization of Alkyl Persulfide Complexes

Compound/System Technique Measured Process Key Finding Reference
[CoII(TPA)(SStBu)]+ Cyclic Voltammetry (CV) Co²⁺ → Co³⁺ oxidation Oxidation potential is ~700 mV lower than the analogous thiolate complex, showing a distinct electronic effect of the persulfide. chemrxiv.orgnih.gov

| Dinuclear Ruthenium Persulfide | Cyclic Voltammetry (CV) | Reduction of the complex | Shows an irreversible reduction peak, indicating the persulfide core is redox-active and labile upon reduction. | nih.gov |

Real-time Monitoring and In Situ Detection Strategies

The ability to monitor this compound in real-time and in situ—within its native chemical or biological environment—is crucial for understanding its transient roles. Fluorescence-based reaction probes are the primary tools used to achieve this, owing to their high sensitivity, selectivity, and suitability for live-cell imaging. rsc.orgnih.gov

Turn-on fluorescent probes, such as those in the SSP series, are particularly well-suited for real-time monitoring. researchgate.netrsc.org These probes are designed to be non-fluorescent until they undergo a specific reaction with a persulfide, at which point they release a fluorophore, causing a rapid increase in fluorescence intensity. researchgate.net This "turn-on" response can be monitored continuously using fluorescence microscopy, allowing researchers to visualize the generation and localization of persulfides within living cells (in situ detection). rsc.org For example, probes have been developed that can detect both exogenously added and endogenously generated sulfane sulfur species in cellular imaging experiments. rsc.org

The selectivity of these probes is a key challenge, as the cellular environment contains high concentrations of other nucleophilic thiols, such as glutathione (B108866). mdpi.com Probes for persulfides are therefore designed based on reactions that are unique to the persulfide moiety, such as those exploiting the electrophilicity of the sulfane sulfur or tandem reaction strategies like the tag-switch method. researchgate.netchemrxiv.org The development of probes with rapid reaction kinetics is also critical for capturing the fleeting existence of species like this compound in real time. researchgate.net These advanced probes serve as powerful tools for studying the dynamic chemistry of persulfides in complex systems.

Table 4: Strategies for Real-time and In Situ Persulfide Detection

Probe/Strategy Detection Principle Application Environment Key Advantage Reference
SSP-series Probes (e.g., SSP2) Reaction with sulfane sulfur triggers fluorophore release. Live cells, aqueous buffers "Turn-on" fluorescence allows for real-time monitoring of persulfide appearance. researchgate.netrsc.org
Tag-Switch Probes Two-step sequential reaction for specific labeling. Live cells, proteomics, microscopy High selectivity for persulfides over other thiols. researchgate.netchemrxiv.org

| Monobromobimane (mBrB) | Nucleophilic alkylation of persulfide. | Cell lysates, protein analysis (often ex situ after trapping) | Forms stable, fluorescent adducts for quantification. | chemrxiv.orgacs.org |

Ix. Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of methyl hydrodisulfide and its analogs remains a significant challenge, often hampered by low yields, the need for specialized reagents, and the formation of undesired byproducts like symmetrical disulfides (CH₃SSCH₃) and trisulfides. A convenient, albeit multi-step, synthesis for this compound has been reported. researchgate.net A more general approach for creating the hydrodisulfide functional group involves the treatment of a thiol with an acetylsulfenyl chloride, followed by deprotection to yield the hydrodisulfide. acs.org However, these methods highlight the need for more direct and selective synthetic strategies.

Future research must focus on developing novel synthetic routes that offer high selectivity for the hydrodisulfide moiety. Key challenges and directions include:

Transition Metal-Free Catalysis: Exploring efficient, metal-free methods to construct the S-S bond selectively is a primary goal. rsc.org This could involve organocatalysis or flow chemistry approaches to minimize side reactions and improve scalability.

Selective Sulfur-Transfer Reagents: The design of new sulfur-transfer reagents that can selectively deliver a single sulfhydryl group (-SH) to a methylthiol substrate is crucial. Current methods using reagents like sulfur monochloride for other disulfides can be aggressive and lack selectivity. researchgate.net

Protecting Group Strategies: Innovations in protecting group chemistry are needed to mask the reactive thiol and hydrodisulfide functionalities during synthesis, preventing the formation of symmetric disulfides. The development of orthogonal protecting groups would allow for the construction of more complex molecules containing the this compound moiety.

One-Pot Syntheses: Devising one-pot reactions that convert simple precursors, such as methyl bromide or methanethiol (B179389), directly to this compound would represent a significant leap in efficiency. google.com This would streamline production and make the compound more accessible for broader research.

Advanced Spectroscopic Probes for Dynamic Studies

The characterization of this compound has been successfully achieved using a combination of spectroscopic techniques. researchgate.net Theoretical studies have provided highly accurate predictions for its rotational parameters and anharmonic frequencies, which are invaluable for its identification, particularly in low-temperature environments like the interstellar medium. aip.orgresearchgate.netaip.org The use of microwave spectroscopy has been instrumental in defining its structure. researchgate.net

However, studying the dynamics of CH₃SSH, especially in complex biological or chemical systems, requires more advanced spectroscopic tools. Future endeavors should include:

Time-Resolved Spectroscopy: Applying time-resolved infrared or Raman spectroscopy to monitor the formation and reaction of this compound in real-time. This would provide critical insights into its reaction kinetics and short-lived intermediates.

NMR in Complex Media: While NMR has been used for characterization, developing advanced NMR techniques (e.g., 2D NMR, exchange spectroscopy) to study the dynamic exchange of the sulfhydryl proton and its interactions with biological macromolecules is a key frontier. acs.org

Isotope-Edited Probes: Utilizing isotopically labeled this compound (e.g., with ¹³C, ²H, or ³³S) can enhance spectroscopic signals and allow its fate to be tracked within complex reaction mixtures or cellular environments without ambiguity. The rotational spectrum of the related ¹³CH₃SH has been extensively studied, providing a blueprint for similar work on CH₃SSH. arxiv.org

Conformational Analysis: Advanced rotational spectroscopy, coupled with high-level computational chemistry, will be needed to fully characterize the conformational landscape of CH₃SSH and how it is influenced by its environment, such as through hydrogen bonding. rsc.org

Spectroscopic and Computed Data for this compound (CH₃SSH)
ParameterValueMethod/SourceReference
S-H Stretching Vibration~2550 cm⁻¹Infrared Spectroscopy vulcanchem.com
S-S Stretching Vibration~500 cm⁻¹Infrared Spectroscopy vulcanchem.com
Computed Proton Affinity (Internal S)239.9 kcal/molComputational (Quantum Chemistry) nih.gov
Computed Proton Affinity (Terminal S)233.2 kcal/molComputational (Quantum Chemistry) nih.gov

Refinement of Computational Models for Complex Reactivity

Computational chemistry has proven indispensable for predicting the fundamental properties of this compound. aip.orgresearchgate.net High-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) have provided benchmark data on its equilibrium structure and spectroscopic constants. aip.org Density Functional Theory (DFT) is also widely used to study the reactivity of related hydrosulfide (B80085) complexes and reaction mechanisms. csus.eduresearchgate.net

The next challenge is to refine these models to accurately predict the behavior of CH₃SSH in more complex and dynamic scenarios. Future research should focus on:

Modeling Solvent Effects: Developing more accurate implicit and explicit solvent models to understand how aqueous environments, typical in biology, affect the structure, stability, and reactivity of this compound.

Simulating Enzymatic Reactions: Using quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model the interaction of CH₃SSH with proteins. This will be crucial for understanding its potential role as a substrate or signaling molecule.

Predicting Reaction Pathways: Moving beyond static structures to map out entire potential energy surfaces for reactions involving CH₃SSH. This will help elucidate complex reaction mechanisms, identify transition states, and predict kinetic versus thermodynamic products, as has been done for related hydropersulfides. nih.gov

High-Throughput Screening: Employing computational screening to predict the reactivity of this compound with a wide range of biological nucleophiles and electrophiles, helping to identify potential targets for its signaling functions. arxiv.org

Computed Structural Parameters for this compound (CH₃SSH)
Structural ParameterComputed ValueComputational MethodReference
C-S Bond Length1.822 ÅCCSD(T) researchgate.net
S-S Bond Length2.062 ÅCCSD(T) researchgate.net
S-H Bond Length1.343 ÅCCSD(T) researchgate.net
C-S-S Bond Angle99.5°CCSD(T) researchgate.net
S-S-H Bond Angle97.6°CCSD(T) researchgate.net

Unraveling Untapped Biological Signaling Pathways

Hydrogen sulfide (B99878) (H₂S) is a recognized gasotransmitter, and there is growing evidence that organic hydrodisulfides (RSSH), also known as persulfides, are key species in H₂S storage and signaling. researchgate.netnih.gov A primary mechanism of H₂S signaling is the post-translational modification of protein cysteine residues, a process termed S-sulfhydration, which can alter protein function. nih.govresearchgate.net this compound, as a simple RSSH species, is an ideal model compound to dissect these pathways.

Significant challenges remain in elucidating the specific biological roles of CH₃SSH, distinct from H₂S or larger persulfides like glutathione (B108866) persulfide (GSSH). Future research must aim to:

Identify Specific Protein Targets: Develop proteomic methods to identify proteins that are specifically modified by this compound. This will help to differentiate its signaling pathways from those of H₂S or other RSSH molecules.

Distinguish Signaling Mechanisms: Investigate whether CH₃SSH acts merely as an H₂S donor or if the intact molecule has unique signaling properties. This includes exploring if it can directly methylthiolate proteins or participate in distinct redox reactions.

Probe Metabolic Pathways: Elucidate the metabolic fate of CH₃SSH in cells. It is known that H₂S can be methylated in vivo to form methanethiol, and understanding the enzymes and pathways that produce and degrade CH₃SSH is critical. researchgate.net

Explore Novel Signaling Roles: Investigate proposed roles for hydrosulfides in broader regulatory mechanisms, such as B₁₂-dependent methylation, where sulfur species are thought to play a critical catalytic role. mdpi.com

Methodological Innovations in Trace Detection and Imaging

The accurate detection and quantification of specific reactive sulfur species in a complex biological matrix is a major analytical challenge. While numerous methods exist for H₂S, including chromatography, electrochemical sensors, and fluorescent probes, tools designed specifically for this compound are less developed. scholaris.canih.gov Gas chromatography is considered a standard method for its analysis. vulcanchem.com

The development of innovative methods for trace detection and imaging is paramount for advancing the chemical biology of CH₃SSH. Key areas for innovation include:

Selective Fluorescent Probes: Designing and synthesizing novel "turn-on" fluorescent probes that react selectively with the hydrodisulfide functionality of CH₃SSH, with minimal cross-reactivity with thiols (RSH) or hydrogen sulfide (H₂S). This remains a significant synthetic and mechanistic challenge. nih.gov

Mass Spectrometry-Based Methods: Advancing mass spectrometry techniques, potentially coupled with selective derivatization agents, to enable the sensitive and specific quantification of CH₃SSH in tissues and cell lysates.

Reversible Chemosensors: Creating reversible sensors capable of monitoring dynamic changes in CH₃SSH concentration in real-time, which would be a significant advance over irreversible chemodosimeters. d-nb.info

Hyphenated Chromatographic Techniques: Improving high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods by coupling them with sulfur-selective detectors to achieve lower detection limits and resolve CH₃SSH from other volatile sulfur compounds in complex samples. scholaris.canih.gov

Exploration of Industrial Applications Beyond Current Scope

The industrial applications of this compound are currently limited, though it is recognized as a potential building block in organic synthesis for creating thioethers and disulfide polymers. vulcanchem.com The broader industrial landscape is dominated by its precursors and related compounds, such as hydrogen sulfide and sodium hydrosulfide, which are used to produce methyl mercaptan for the synthesis of methionine, and in industries like mining and leather processing. uniteltech.comjamgroupco.com

Future research could unlock significant industrial potential for this compound by exploring applications beyond its current, narrow scope. Promising avenues include:

Polymer and Materials Science: Investigating the use of CH₃SSH as a monomer or chain-transfer agent in the synthesis of advanced polymers. Sulfur-containing polymers are known for having unique properties, such as high refractive indices, which are valuable in optical materials.

Controlled-Release Agent: Developing formulations where this compound acts as a controlled-release source of H₂S or nucleophilic sulfur for applications in agriculture or pharmaceuticals. This would offer a more stable and targeted alternative to using sulfide salts. researchgate.net

Fine Chemical Synthesis: Utilizing CH₃SSH as a specialized reagent in fine chemical synthesis to introduce the methylthio (-SCH₃) or sulfhydryl (-SH) groups with high precision, potentially enabling the construction of novel agrochemicals or pharmaceuticals.

Corrosion Inhibition: Exploring the potential for this compound or its derivatives to form protective films on metal surfaces, acting as corrosion inhibitors in industrial settings, an application where other sulfur compounds have shown promise.

Q & A

Q. What established methodologies are available for synthesizing methyl hydrodisulfide, and how can they be optimized for yield and purity?

this compound synthesis often employs disulfide bond formation via thiol oxidation or alkylation reactions. For example, Harpp et al. (1992) demonstrated the use of tert-butyl hydrodisulfide synthesis through controlled sulfurization of thiol precursors under inert conditions . Optimization involves adjusting reaction temperature, stoichiometry of sulfur donors, and purification via column chromatography to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵S), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) are standard. Mass spectrometry (MS) and X-ray crystallography provide structural confirmation. Reference protocols from medicinal chemistry journals emphasize reproducibility, requiring detailed spectral data in the experimental section .

Q. How can researchers ensure the purity and stability of this compound during storage?

Purity is validated via melting point analysis, elemental analysis, and chromatographic methods (e.g., GC-MS). Stability is maintained by storing the compound under inert atmospheres (argon or nitrogen) at low temperatures (-20°C). Degradation is monitored using periodic NMR or UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive sulfhydryl groups, this compound requires handling in fume hoods with personal protective equipment (gloves, goggles). Spill management involves neutralization with oxidizing agents (e.g., hydrogen peroxide). Institutional safety guidelines, such as those in Medicinal Chemistry Research, mandate explicit documentation of hazards in the experimental section .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in sulfur-mediated redox pathways?

this compound acts as a transient intermediate in sulfide oxidation. Bostelaar et al. (2016) identified iron-bound hydrodisulfide species in myoglobin-catalyzed H₂S oxidation, bifurcating into thiosulfate or hydropolysulfides. Cryogenic MS and resonance Raman spectroscopy are critical for capturing these intermediates .

Q. How can computational methods like DFT enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations model bond dissociation energies and transition states in disulfide reactions. For example, DFT-supported X-ray absorption spectroscopy (XAS) revealed electronic configurations of iron-hydrodisulfide complexes, guiding hypotheses about catalytic pathways .

Q. How should researchers resolve contradictions in experimental data related to this compound’s thermodynamic stability?

Contradictions arise from differences in experimental conditions (pH, temperature) or analytical sensitivity. Statistical validation (e.g., error bars, confidence intervals) and replication under controlled environments are essential. Cross-referencing with literature, as emphasized in GLOBAL SOCIAL SCIENCE, ensures robustness .

Q. What experimental design considerations maximize reproducibility in studies involving this compound?

Detailed documentation of synthesis steps, reagent purity, and instrumentation parameters (e.g., NMR field strength) is mandatory. The Beilstein Journal of Organic Chemistry requires supplementary materials for complex procedures, enabling independent verification .

Q. How can researchers investigate the labile nature of this compound intermediates using advanced spectroscopic techniques?

Time-resolved cryo-MS and electron paramagnetic resonance (EPR) spectroscopy capture short-lived intermediates. For instance, cryo-MS stabilized iron-hydrodisulfide species in myoglobin studies, while EPR detected radical intermediates during oxidation .

Q. What cross-disciplinary approaches integrate this compound research into broader biochemical or materials science contexts?

Combining synthetic chemistry with biophysical assays (e.g., enzyme inhibition studies) or materials characterization (e.g., surface adsorption via XPS) expands applications. Grant proposals should outline hypothesis-driven experiments, as described in neuroscience research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.